Methyl 4-(pyrrolidin-1-yl)-4-thioxobutanoate
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Overview
Description
Methyl 4-(pyrrolidin-1-yl)-4-thioxobutanoate is a chemical compound that features a pyrrolidine ring, a thioxo group, and a butanoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-(pyrrolidin-1-yl)-4-thioxobutanoate typically involves the reaction of pyrrolidine with a suitable thioxobutanoate precursor. One common method involves the nucleophilic substitution of a halogenated butanoate ester with pyrrolidine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(pyrrolidin-1-yl)-4-thioxobutanoate can undergo various chemical reactions, including:
Oxidation: The thioxo group can be oxidized to form sulfoxides or sulfones.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The pyrrolidine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Halogenated compounds and strong bases like sodium hydride (NaH) are often employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted pyrrolidine derivatives.
Scientific Research Applications
Methyl 4-(pyrrolidin-1-yl)-4-thioxobutanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 4-(pyrrolidin-1-yl)-4-thioxobutanoate involves its interaction with specific molecular targets. The pyrrolidine ring can interact with various enzymes and receptors, potentially modulating their activity. The thioxo group may also play a role in the compound’s reactivity and binding properties.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-(pyrrolidin-1-yl)benzoate: Similar structure but with a benzoate ester instead of a thioxobutanoate.
Pyrrolidine-2,5-diones: Compounds with a pyrrolidine ring and dione functionality.
Prolinol derivatives: Compounds with a pyrrolidine ring and hydroxyl group.
Uniqueness
Methyl 4-(pyrrolidin-1-yl)-4-thioxobutanoate is unique due to the presence of both a thioxo group and a pyrrolidine ring, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C9H15NO2S |
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Molecular Weight |
201.29 g/mol |
IUPAC Name |
methyl 4-pyrrolidin-1-yl-4-sulfanylidenebutanoate |
InChI |
InChI=1S/C9H15NO2S/c1-12-9(11)5-4-8(13)10-6-2-3-7-10/h2-7H2,1H3 |
InChI Key |
QGCIVMAJWIKYMS-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCC(=S)N1CCCC1 |
Origin of Product |
United States |
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